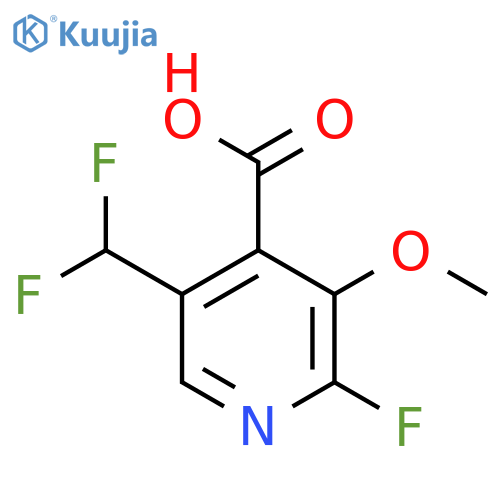

Cas no 1806970-93-3 (5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid)

1806970-93-3 structure

商品名:5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid

CAS番号:1806970-93-3

MF:C8H6F3NO3

メガワット:221.1333527565

CID:4882916

5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid

-

- インチ: 1S/C8H6F3NO3/c1-15-5-4(8(13)14)3(6(9)10)2-12-7(5)11/h2,6H,1H3,(H,13,14)

- InChIKey: FPZMLGKGUZVWEC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=NC(=C(C=1C(=O)O)OC)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 239

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 1.4

5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035061-250mg |

5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid |

1806970-93-3 | 95% | 250mg |

$1,068.20 | 2022-03-31 | |

| Alichem | A029035061-500mg |

5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid |

1806970-93-3 | 95% | 500mg |

$1,701.85 | 2022-03-31 | |

| Alichem | A029035061-1g |

5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid |

1806970-93-3 | 95% | 1g |

$3,010.80 | 2022-03-31 |

5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1806970-93-3 (5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量